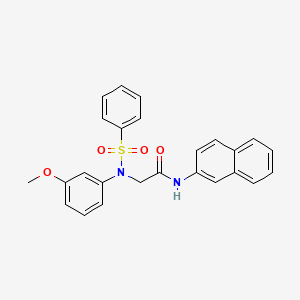
N~2~-(3-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide, also known as MNPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MNPG belongs to the class of sulfonyl-containing amino acid derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N~2~-(3-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can lead to the prevention of tumor invasion and metastasis. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory cytokines. This inhibition can lead to the reduction of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, by inhibiting the activity of vascular endothelial growth factor (VEGF). Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
N~2~-(3-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in high yields and purity. This compound also has a well-defined structure, which allows for easy characterization and analysis. However, this compound also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in clinical trials, so its potential therapeutic uses are not yet fully understood.
Future Directions
There are several future directions for research on N~2~-(3-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. This compound has shown promising anticancer activity in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. These analogs could potentially have better therapeutic efficacy and reduced toxicity compared to this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in treating neurodegenerative diseases and other conditions.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop improved analogs with better solubility and pharmacokinetic properties.
Synthesis Methods
The synthesis of N~2~-(3-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide involves a multi-step process that starts with the reaction of 2-naphthylamine with 4-methoxybenzoyl chloride to form 2-(4-methoxybenzoyl)-2-naphthol. This intermediate is then reacted with N-phenylsulfonylglycine in the presence of a coupling agent to produce this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research.
Scientific Research Applications
N~2~-(3-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-31-23-11-7-10-22(17-23)27(32(29,30)24-12-3-2-4-13-24)18-25(28)26-21-15-14-19-8-5-6-9-20(19)16-21/h2-17H,18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQPONOGKRMBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5807959.png)

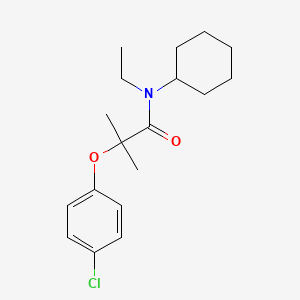
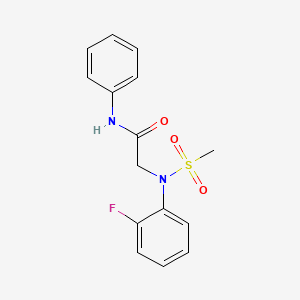
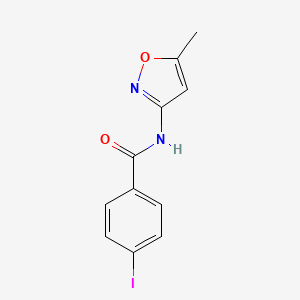
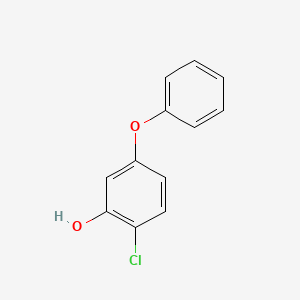
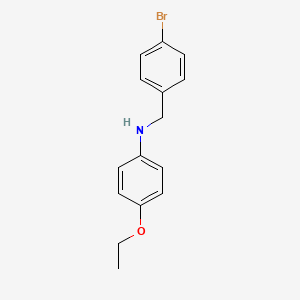
![{2-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5808013.png)

![1-[(4-ethoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5808019.png)
![1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5808036.png)
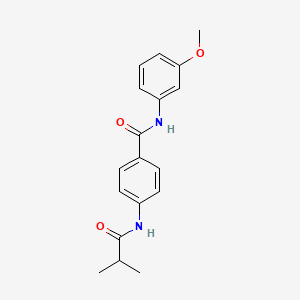
![3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5808043.png)